One primary application of Pictilisib in research is studying its effects on various cancer cell lines. Scientists can use Pictilisib to investigate its ability to:
These investigations using cell lines provide valuable insights into Pictilisib's potential as an anti-cancer agent and its mechanisms of action.
Another exciting area of research involves exploring the efficacy of Pictilisib in combination with other therapeutic strategies. Scientists can combine Pictilisib with:
Pictilisib, also known as GDC-0941, is a selective and potent inhibitor of class I phosphatidylinositol 3-kinase, developed by Genentech. It is an orally bioavailable small molecule designed to target the phosphatidylinositol 3-kinase pathway, which plays a crucial role in various cellular processes such as growth, survival, and metabolism. The chemical formula for pictilisib is C23H27N7O3S2, with a molecular weight of approximately 513.64 g/mol .
As mentioned previously, Pictilisib acts as a PI3Kα/δ inhibitor. The PI3K pathway is a crucial signaling cascade involved in cell growth, proliferation, and survival. When growth factors bind to their receptors on the cell surface, they activate PI3K. This enzyme phosphorylates phosphatidylinositol (PI) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a second messenger molecule. PIP3 recruits and activates downstream signaling proteins like AKT, which ultimately promote cell growth and proliferation.
Pictilisib disrupts this process by binding to the ATP-binding pocket of PI3Kα/δ, preventing ATP from binding and inhibiting its activity. Consequently, PIP3 production is reduced, leading to the inactivation of AKT and ultimately hindering cancer cell growth and survival [].
Pictilisib has shown significant biological activity in various preclinical and clinical studies. It effectively inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. For instance, studies have demonstrated that pictilisib can enhance the antitumor effects of other chemotherapeutic agents like doxorubicin, particularly in osteosarcoma models . Additionally, it has been reported to suppress phosphorylated AKT levels significantly in patients with tumors harboring PI3K pathway alterations .
Pictilisib is primarily investigated for its applications in oncology, particularly for treating solid tumors such as breast cancer, non-Hodgkin's lymphoma, and advanced solid tumors. Clinical trials have assessed its efficacy both as a monotherapy and in combination with other anticancer agents. Its ability to modulate the PI3K pathway makes it a promising candidate for targeting cancers with specific genetic alterations related to this pathway .
Interaction studies have revealed that pictilisib can significantly alter metabolic parameters in patients, including increases in plasma insulin and glucose levels. These changes are indicative of its effects on insulin signaling pathways due to PI3K inhibition . Furthermore, pharmacokinetic studies show that pictilisib has a favorable profile with dose-proportional absorption and a terminal elimination half-life ranging from 13.1 to 24.1 hours .
Pictilisib belongs to a class of compounds known as phosphatidylinositol 3-kinase inhibitors. Several other compounds share similar mechanisms but differ in their selectivity and potency:
Compound Name | Selectivity | Potency | Clinical Status |
---|---|---|---|
Idelalisib | Selective for delta isoform | High | Approved for chronic lymphocytic leukemia |
Copanlisib | Pan-class I inhibitor | Moderate | Approved for follicular lymphoma |
Buparlisib | Pan-class I inhibitor | Moderate | Under clinical investigation |
Alpelisib | Selective for alpha isoform | High | Approved for breast cancer |
Pictilisib is unique due to its broad inhibition across class I isoforms of phosphatidylinositol 3-kinase while maintaining high oral bioavailability and a favorable pharmacokinetic profile compared to some of its counterparts .